molecular formula C14H19F2NO B6040436 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol

2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol

Cat. No. B6040436
M. Wt: 255.30 g/mol
InChI Key: IAKDYHYTSCPNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol, also known as DFPE, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has been extensively studied for its potential applications in various fields of scientific research. In neuroscience, 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has been shown to modulate the activity of GABAergic neurons, which are involved in the regulation of anxiety and stress-related behaviors. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has also been investigated for its potential use in the treatment of depression, schizophrenia, and other neuropsychiatric disorders.
In pharmacology, 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has been studied for its potential use as a drug discovery tool. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has been shown to be a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has also been investigated for its potential use as a drug delivery agent, due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol is complex and involves the modulation of several neurotransmitter systems in the brain. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This effect is thought to be responsible for the anxiolytic and sedative effects of 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has also been shown to inhibit the activity of MAO-B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has been shown to have several biochemical and physiological effects in the brain. In animal studies, 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has been shown to reduce anxiety and stress-related behaviors. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has also been shown to have sedative effects, which may be due to its ability to increase the levels of GABA in the brain. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has also been shown to increase the levels of dopamine and other neurotransmitters in the brain, which may have implications for the treatment of neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol is also highly selective for MAO-B, which makes it a useful tool for investigating the role of this enzyme in various biological processes. However, there are also limitations to the use of 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol in lab experiments. 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol is a relatively new compound, and its long-term effects on the brain are not well understood. Additionally, 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol. One potential area of research is the development of 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol on the brain. Additionally, 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol may have potential applications in the treatment of neuropsychiatric disorders, and further research is needed to explore this possibility. Overall, the study of 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol has the potential to provide valuable insights into the functioning of the brain and the development of new treatments for neurological and psychiatric disorders.

Synthesis Methods

2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol is synthesized through a multistep process that involves the reaction of 2,4-difluorobenzyl chloride with piperidine to form 1-(2,4-difluorobenzyl)piperidine. This intermediate compound is then reacted with ethylene oxide to produce 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol. The synthesis of 2-[1-(2,4-difluorobenzyl)-2-piperidinyl]ethanol is a complex process that requires careful handling and expertise in organic chemistry.

properties

IUPAC Name

2-[1-[(2,4-difluorophenyl)methyl]piperidin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO/c15-12-5-4-11(14(16)9-12)10-17-7-2-1-3-13(17)6-8-18/h4-5,9,13,18H,1-3,6-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKDYHYTSCPNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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